Cas no 14038-09-6 (2,4-Dinitro-3'-methoxydiphenylamine)

2,4-Dinitro-3'-methoxydiphenylamine structure
14038-09-6 structure
Product name:2,4-Dinitro-3'-methoxydiphenylamine
CAS No:14038-09-6
MF:C13H11N3O5
MW:289.244
CID:2657821
PubChem ID:4427822

2,4-Dinitro-3'-methoxydiphenylamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dinitro-3'-methoxydiphenylamine
    • N-(3-methoxyphenyl)-2,4-dinitroaniline
    • Oprea1_101944
    • 14038-09-6
    • 653-499-8
    • CHEMBL4442945
    • AKOS000285990
    • 2,4-Dinitro-3/'-methoxydiphenylamine
    • DTXSID30403186
    • Inchi: InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
    • InChI Key: WQUJWAFXGOBBCX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 289.06987046Da
  • Monoisotopic Mass: 289.06987046Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113Ų
  • XLogP3: 3.7

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